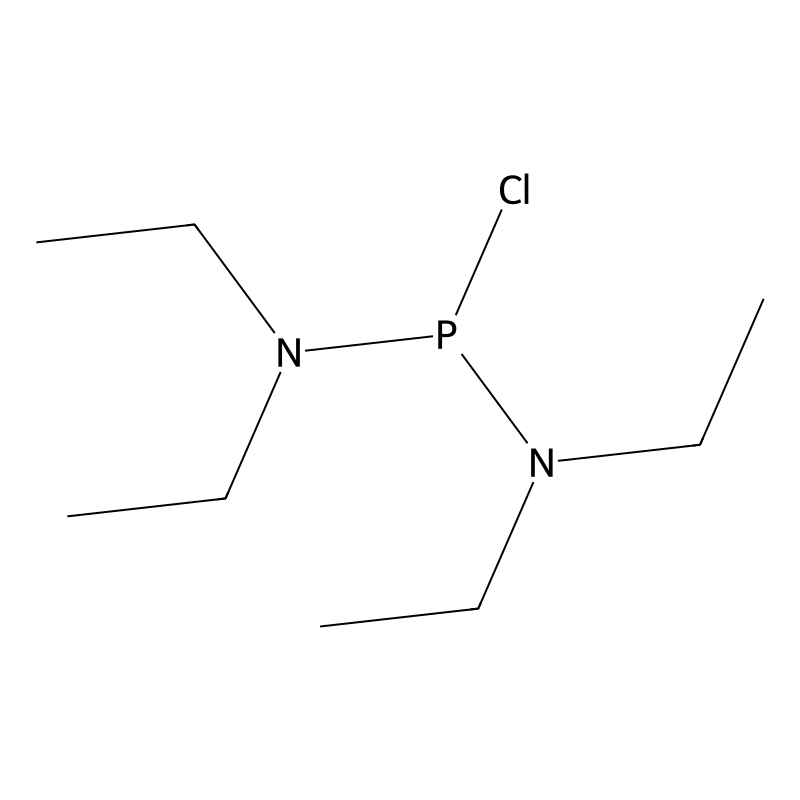

Bis(diethylamino)chlorophosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Bis(diethylamino)chlorophosphine is a highly versatile, monofunctional electrophilic phosphitylating agent and a masked source of the PCl2+ synthon[1]. Characterized by a single reactive phosphorus-chlorine bond and two sterically protective diethylamino groups, this liquid is widely procured for the synthesis of specialized phosphine ligands and complex organophosphorus precursors [2]. Its moderate steric bulk and selective reactivity profile make it a critical building block in asymmetric catalysis and pharmaceutical manufacturing, where controlled mono-substitution is required to prevent the formation of complex, inseparable mixtures often encountered with simpler phosphorus halides [1].

Procurement substitution with the ultimate baseline, phosphorus trichloride (PCl3), frequently fails due to its unselective reactivity, which leads to multiple substitutions and intractable mixtures of diastereomers in chiral ligand synthesis [1]. Conversely, substituting with bulkier analogs like bis(diisopropylamino)chlorophosphine can severely retard reaction kinetics, requiring harsh conditions or prolonged reaction times that degrade sensitive substrates [2]. Furthermore, generic dihalophosphines lack the protective amino masking groups, making intermediate isolation hazardous or impossible due to extreme moisture sensitivity and pyrophoricity. Therefore, bis(diethylamino)chlorophosphine provides an optimal, non-interchangeable balance of steric protection, reaction rate, and selective mono-substitution [1].

Absolute Diastereoselectivity in Chiral Phosphine Synthesis

When synthesizing chiral precursors such as bornyldichlorophosphine, the use of the baseline reagent PCl3 results in an inseparable 2:1 mixture of exo and endo isomers. In contrast, utilizing bis(diethylamino)chlorophosphine as a masked PCl2+ source yields a single detectable isomer, which can be cleanly converted to the pure dichlorophosphine in 70% isolated yield [1]. This absolute selectivity bypasses impossible fractional distillation steps.

| Evidence Dimension | Diastereomeric purity of synthesized chiral phosphine |

| Target Compound Data | Single isomer formed (70% isolated yield after acidolysis) |

| Comparator Or Baseline | Phosphorus trichloride (PCl3) (2:1 inseparable mixture of exo/endo isomers) |

| Quantified Difference | Elimination of the minor isomer (from 33% to 0% detectable) |

| Conditions | Grignard reaction with bornylmagnesium chloride followed by in situ HCl treatment |

Eliminates costly and often impossible downstream separations, ensuring high-purity chiral ligands for asymmetric catalysis.

Accelerated Kinetics in Sterically Hindered Adduct Formation

In the synthesis of complex organometallic adducts (e.g., with germylenes or stannylenes), steric bulk is necessary to stabilize the intermediate, but excessive bulk halts the reaction. Bis(diethylamino)chlorophosphine provides the optimal balance, driving the reaction to completion in 12 hours at room temperature [1]. Bulkier comparators, such as bis(diisopropylamino)chlorophosphine, react significantly slower under identical conditions, bottlenecking the synthetic workflow [1].

| Evidence Dimension | Reaction completion time at room temperature |

| Target Compound Data | Complete in 12 hours |

| Comparator Or Baseline | Bis(diisopropylamino)chlorophosphine (Significantly slower, incomplete at 12h) |

| Quantified Difference | Substantial reduction in required reaction time for complete conversion |

| Conditions | Adduct/insertion reaction with stannylenes/germylenes at 25 °C |

Accelerates production cycles and reduces reactor dwell time in the manufacturing of complex organometallic precursors.

Safe Masking of Pyrophoric Intermediates in Ligand Manufacturing

Direct synthesis of highly reactive aryl-dichlorophosphines using PCl3 often leads to over-substitution and requires handling dangerously pyrophoric reagents. Bis(diethylamino)chlorophosphine acts as an effective protective mask, forming a stable, isolable bis(diethylamino)phosphine intermediate[1]. This intermediate can be safely stored and subsequently acidolyzed with HCl to yield the target dichlorophosphine, avoiding hazardous synthetic pathways [1].

| Evidence Dimension | Intermediate stability and handling safety |

| Target Compound Data | Forms stable, isolable bis(diethylamino) intermediates |

| Comparator Or Baseline | Direct PCl3 substitution (Prone to over-substitution and pyrophoric byproducts) |

| Quantified Difference | Transition from hazardous, unselective mixtures to a stable, bench-handleable intermediate |

| Conditions | Lithiation of aryl bromides followed by phosphination and subsequent HCl acidolysis |

Drastically improves the safety profile and scalability of manufacturing highly reactive, specialized phosphine ligands.

Asymmetric Catalysis Ligand Manufacturing

Where this compound is the right choice for synthesizing enantiopure chiral phosphines (e.g., bornyldichlorophosphine) without the burden of separating diastereomeric mixtures, directly leveraging its superior diastereoselectivity over PCl3 [1].

Advanced Organometallic Precursor Synthesis

Where this compound is the right choice for safely masking the PCl2+ synthon during the preparation of highly reactive, air-sensitive aryl- and alkyl-dichlorophosphines, ensuring safe handling and intermediate stability [2].

Sterically Hindered Phosphitylation Workflows

Where this compound is the right choice for forming adducts with bulky organometallics (like germylenes) or complex lipids, providing faster reaction kinetics than diisopropyl analogs while maintaining necessary steric protection [3].

References

- [1] New Chiral Dichlorophosphines and Their Use in the Synthesis of Phosphetane Oxides and Phosphinic Chlorides. J. Org. Chem. 1998, 63, 22, 8027-8030.

- [2] Expanding the Range of Pyrenylphosphines and Their Derived Ru(II)-Arene Complexes. Organometallics 2020, 39, 16, 2956-2971.

- [3] Reactions of Germylenes and Stannylenes with Halo(hydrocarbyl)- and Chloro(amino)phosphines. Inorg. Chem. 2017, 56, 21, 13430-13436.

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (90.48%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive